molecular formula C10H15NO3 B1303589 1-Amino-3-(3-methoxyphenoxy)propan-2-ol CAS No. 63273-69-8

1-Amino-3-(3-methoxyphenoxy)propan-2-ol

Cat. No. B1303589
CAS RN: 63273-69-8
M. Wt: 197.23 g/mol
InChI Key: YRBCPIXBSABXLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aminomethoxy derivatives involves the condensation of substituted phenoxy propanol compounds with formaldehyde and secondary amines. This process yields a variety of aminomethoxy derivatives with different substituents on the phenoxy ring and the amino group. The yields of these reactions range from moderate to high, indicating a feasible synthetic route for these types of compounds . The synthesis of beta-adrenergic blocking agents also involves the introduction of amido moieties on the phenoxy ring, which can influence the potency and selectivity of the compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including both proton (^1H) and carbon (^13C) NMR. These analytical methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The synthesized compounds have been tested for their reactivity in biological systems, particularly for their antimicrobial properties against bacteria and fungi. The studies have found that these compounds can efficiently suppress the activity of microorganisms, indicating their potential as antimicrobial additives or antiseptic substances . Additionally, the pharmacological activities of these compounds, such as their adrenolytic, local anesthetic, and antiarrhythmic effects, suggest that they interact with biological receptors and may undergo metabolic transformations in vivo .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of the specific compound "1-Amino-3-(3-methoxyphenoxy)propan-2-ol," they do provide insights into the properties of structurally related compounds. These properties include solubility, which is important for their application as pharmaceutical agents or additives, and stability, which is crucial for their shelf life and effectiveness. The pharmacological studies indicate that these compounds have desirable properties for drug development, such as beta-blocking activity and cardioselectivity .

Scientific Research Applications

Pharmacokinetics and Analytical Methods

Research has developed a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. This method has been applied to in vivo pharmacokinetic studies to understand the behavior of these compounds in biological systems, highlighting the compound's relevance in the development of β-adrenolytic drugs (Walczak, 2014).

Adrenolytic Activity and Cardiovascular Effects

Several studies have synthesized and evaluated the adrenolytic activity of 1-Amino-3-(3-methoxyphenoxy)propan-2-ol derivatives, demonstrating significant decreases in systolic and diastolic blood pressure, antiarrhythmic activity, and affinity to alpha and beta adrenoceptors. These findings suggest potential applications in treating cardiovascular diseases through modulation of adrenergic receptor activity (Groszek et al., 2009), (Groszek et al., 2009).

Antimicrobial and Antiseptic Properties

A study on the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, related structurally to 1-Amino-3-(3-methoxyphenoxy)propan-2-ol, revealed these compounds as efficient antimicrobial agents against bacteria and fungi, surpassing some currently used medicinal antiseptics. This suggests potential applications in developing new antiseptic drugs or coatings (Jafarov et al., 2019).

Schiff Base Complex Synthesis

Another application involves the synthesis of a Schiff base complex derived from a new asymmetrical tripodal amine, including 1-Amino-3-(3-methoxyphenoxy)propan-2-ol, for potential use in coordination chemistry and material sciences. The structural and electronic properties of such complexes have been explored, showing promise for various industrial and pharmaceutical applications (Rezaeivala, 2017).

Safety And Hazards

1-Amino-3-(3-methoxyphenoxy)propan-2-ol can cause severe skin burns and eye damage. It may also cause respiratory irritation. In case of contact with skin or eyes, immediate medical attention is required. It should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-amino-3-(3-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBCPIXBSABXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377883
Record name 1-amino-3-(3-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(3-methoxyphenoxy)propan-2-ol

CAS RN

63273-69-8
Record name 1-amino-3-(3-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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